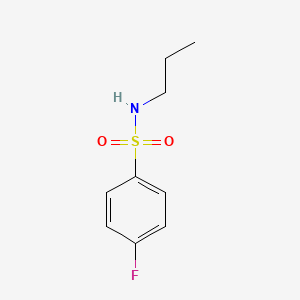

4-fluoro-N-propylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBBWACEQXVMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368795 | |

| Record name | 4-fluoro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-05-6 | |

| Record name | 4-fluoro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-fluoro-N-propylbenzenesulfonamide: Core Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-fluoro-N-propylbenzenesulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs and established synthetic protocols for N-alkylated benzenesulfonamides to provide a thorough and practical resource.

Core Physicochemical Properties

| Property | Value (for 4-fluoro-2-methyl-N-propylbenzenesulfonamide) | Data Source |

| Molecular Formula | C₁₀H₁₄FNO₂S | PubChem[1] |

| Molecular Weight | 231.29 g/mol | PubChem[1] |

| Monoisotopic Mass | 231.07292802 Da | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Topological Polar Surface Area | 54.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and propylamine. This method is a common and effective way to prepare N-alkylated sulfonamides[2][3].

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Materials and Methods

-

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Propylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other non-nucleophilic base (optional, as propylamine can act as both reactant and base)

-

1 M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

-

-

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Amine: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of propylamine (2.2 eq) in anhydrous dichloromethane dropwise. The excess propylamine acts as a base to neutralize the HCl generated during the reaction. Alternatively, 1.1 equivalents of propylamine and 1.2 equivalents of triethylamine can be used.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen) and the aromatic protons, which will exhibit splitting patterns due to both fluorine and the sulfonyl group.

-

¹³C NMR will show distinct signals for the carbon atoms of the propyl group and the fluorinated benzene ring.

-

¹⁹F NMR will display a singlet corresponding to the fluorine atom on the benzene ring.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (if a secondary sulfonamide is formed as a byproduct), C-H stretches (aromatic and aliphatic), S=O stretches (asymmetric and symmetric), and the C-F stretch.

Potential Biological Activities and Signaling Pathways

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory effects[4][5][6][7]. While the specific biological profile of this compound has not been extensively reported, its structural motifs suggest potential for similar activities.

Postulated Signaling Pathway Involvement

Based on the known mechanisms of other benzenesulfonamide-based drugs, this compound could potentially interact with various biological pathways. For instance, as a carbonic anhydrase inhibitor, it could modulate pH homeostasis, which is crucial in various physiological and pathological processes, including cancer.

References

- 1. 4-fluoro-2-methyl-N-propylbenzenesulfonamide | C10H14FNO2S | CID 24319582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-fluoro-N-propylbenzenesulfonamide (CAS 433-05-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding 4-fluoro-N-propylbenzenesulfonamide (CAS 433-05-6). This guide provides general information based on the chemical properties of related benzenesulfonamide compounds and outlines a putative synthesis. The absence of detailed experimental data, biological activity, and signaling pathways for this specific molecule should be noted.

Core Compound Information

This compound is a chemical compound belonging to the sulfonamide class. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 433-05-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₁₂FNO₂S | Deduced from Structure |

| Molecular Weight | 217.26 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

Synthesis and Experimental Protocols

Putative Synthesis Pathway

The synthesis would logically proceed via the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and n-propylamine. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically used to neutralize the hydrochloric acid byproduct.

Caption: Putative synthesis of this compound.

General Experimental Protocol (Hypothetical)

Materials:

-

4-fluorobenzenesulfonyl chloride

-

n-propylamine

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Add the n-propylamine solution dropwise to the cooled 4-fluorobenzenesulfonyl chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions and desired purity.

Physicochemical and Spectroscopic Data

No specific, experimentally determined quantitative data for this compound (e.g., melting point, boiling point, solubility, NMR, IR, or mass spectrometry data) has been found in the public domain. Researchers would need to perform these analytical characterizations upon synthesis of the compound.

Biological Activity and Signaling Pathways

Currently, there are no published studies detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. The broader class of sulfonamides exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Any potential biological effects of this specific compound would need to be determined through in vitro and in vivo screening and subsequent mechanistic studies.

The workflow for investigating the biological activity of a novel compound like this compound would typically follow a structured path from initial screening to detailed mechanistic studies.

In-depth Technical Guide: 4-fluoro-N-propylbenzenesulfonamide Mechanism of Action

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 4-fluoro-N-propylbenzenesulfonamide

Executive Summary

This technical guide addresses the request for an in-depth analysis of the mechanism of action for the compound this compound. A comprehensive search of publicly available scientific literature and chemical databases has been conducted to assemble information regarding its biological activity, binding targets, cellular effects, and in vivo studies.

Following an extensive search, it has been determined that there is no specific, publicly available scientific literature detailing the mechanism of action for this compound. While information exists for structurally similar sulfonamide derivatives, data directly pertaining to the requested compound is absent. This guide will summarize the findings on related compounds to provide a contextual understanding of potential activities for this class of molecules and will provide key chemical identifiers for this compound to facilitate further research in proprietary or specialized databases.

Introduction to this compound

This compound is a chemical compound within the sulfonamide class, characterized by a benzenesulfonyl group attached to a propyl amine, with a fluorine atom substituted on the phenyl ring at the para position. The general structure of sulfonamides makes them versatile scaffolds in medicinal chemistry.

Chemical Identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H12FNO2S |

| Canonical SMILES | CCCNS(=O)(=O)C1=CC=C(C=C1)F |

| InChI Key | InChI=1S/C9H12FNO2S/c1-2-5-11-14(12,13)9-6-3-8(10)4-7-9/h3-4,6-7,11H,2,5H2,1H3 |

Review of Publicly Available Data

A thorough search of scientific databases and literature archives did not yield any specific studies on the biological activity or mechanism of action of this compound. The core requirements for this technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams for this specific molecule, cannot be fulfilled due to the absence of this foundational information.

Inferences from Structurally Related Compounds

To provide a useful context for researchers, this section summarizes the known mechanisms of action for structurally similar sulfonamide-containing molecules. It is crucial to note that these are not the mechanisms for this compound and should be considered as potential, unverified avenues for investigation.

4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS)

A study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), a molecule with a different N-substituent, has reported analgesic and antiallodynic effects in murine models of pain. The proposed, though not fully elucidated, mechanisms for 4-FBS include:

-

Carbonic Anhydrase Inhibition: This is a common mechanism for many sulfonamide drugs.[1][2]

-

Involvement of Serotonergic Pathways: The analgesic effects were reversed by a 5HT3 antagonist, suggesting a role for the serotonin system.[1]

-

Interaction with Opioidergic Pathways: The effects were also reversed by a µ-opioid receptor antagonist, indicating a potential interaction with the opioid system.[1]

The potential involvement of these pathways for this compound would require direct experimental verification.

Other Fluorinated Benzenesulfonamides

Other fluorinated benzenesulfonamide derivatives have been synthesized and evaluated for various biological activities, though none are the specific compound of interest. For instance, various derivatives have been investigated as:

-

Antimicrobial Agents: Some benzenesulfonamide derivatives have shown activity against various bacterial and fungal strains.

-

Kinase Inhibitors: Specific substitutions on the benzenesulfonamide scaffold have led to the development of inhibitors for targets such as the transforming growth factor-beta type 1 receptor (ALK5).

These examples highlight the diverse biological roles that can be achieved with the sulfonamide scaffold, depending on the specific substitutions.

Hypothetical Experimental Workflow

For researchers interested in elucidating the mechanism of action of this compound, a logical experimental workflow could be proposed. This workflow is hypothetical and serves as a general guideline for initial investigations.

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Conclusion and Future Directions

Future research efforts should focus on the initial characterization of the biological activity of this compound through broad phenotypic screening. Following any identified activity, target identification and subsequent mechanism of action studies would be warranted. The information on related compounds presented in this guide may offer a starting point for hypothesis generation in such an endeavor.

It is recommended that researchers with access to proprietary databases or in-house screening capabilities conduct further searches for any internal data related to this compound. Without primary experimental data, any discussion of its mechanism of action remains speculative.

References

An In-depth Technical Guide on the Potential Therapeutic Uses of Benzenesulfonamide Derivatives: A Case Study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide

Introduction

Sulfonamide derivatives are a well-established class of compounds with a broad range of therapeutic applications, including diuretic, antiepileptic, anticancer, and antimicrobial activities.[1] Recent research has also highlighted their potential in pain management, with some derivatives showing significant antinociceptive and antiallodynic effects.[1][2][3] This guide provides a detailed overview of the experimental findings on 4-FBS, a synthetic sulfonamide, in a murine model of acute and neuropathic pain. The study suggests that 4-FBS may hold promise as a therapeutic agent for pain relief.[1][2][3]

Quantitative Data Summary

The analgesic and antiallodynic effects of 4-FBS were evaluated at two different doses in a murine model. The key quantitative findings are summarized in the tables below.

Table 1: Antinociceptive Effect of 4-FBS in the Tail Immersion Test [1][3]

| Treatment Group | Dose (mg/kg, p.o.) | Mean Tail Flick Latency (seconds) ± SEM |

| Vehicle Control | - | Data not provided in absolute values |

| 4-FBS | 20 | Significant increase vs. control at 30, 60, 90, and 120 min |

| 4-FBS | 40 | Significant increase vs. control at 30, 60, and 90 min |

Note: The study reported statistically significant increases in tail flick latency (p<0.05 to p<0.001) at the specified time points compared to the vehicle control, indicating an analgesic effect. Absolute latency values were not provided in the abstract.[1][3]

Table 2: Reversal of 4-FBS-induced Analgesia by Antagonists [1][2][3]

| Treatment Group | Antagonist | Dose (mg/kg, i.p.) | Outcome |

| 4-FBS (20 mg/kg) + Ondansetron | 5-HT3 Antagonist | 1 | Partial reversal of analgesia |

| 4-FBS (20 mg/kg) + Naloxone | µ-opioid Receptor Antagonist | 1 | Partial reversal of analgesia |

Table 3: Effect of 4-FBS on Diabetic Neuropathic Pain [1][2][3]

| Condition | Treatment Group | Dose (mg/kg, p.o.) | Outcome |

| STZ-induced Hyperalgesia | 4-FBS | 20 and 40 | Significant reversal at 30, 60, 90, and 120 min |

| STZ-induced Allodynia | 4-FBS | 20 and 40 | Significant reversal at 30, 60, 90, and 120 min |

Experimental Protocols

The following protocols were employed to assess the therapeutic potential of 4-FBS in a murine model of pain.

1. Animal Model:

-

Species: BALB/c mice were used for the experiments.[3]

-

Grouping: Animals were divided into groups of six (n=6/group).[3]

2. Induction of Diabetic Neuropathy:

-

Diabetes was induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 200 mg/kg.[1][2][3]

-

Hyperalgesia and allodynia were allowed to develop over a period of two to four weeks post-STZ administration.[1][2][3]

3. Drug Administration:

-

4-FBS was administered orally (p.o.) one hour before the initiation of behavioral tests.[1][2][3]

-

Antagonists (ondansetron and naloxone) were administered intraperitoneally (i.p.).[1][2][3]

4. Behavioral Assays:

-

Tail Immersion Test (for antinociception): This test was used to assess the acute analgesic effects of 4-FBS. The latency to tail withdrawal from hot water was measured at 30, 60, 90, and 120 minutes post-drug administration.[1][2][3]

-

Thermal and Mechanical Tests (for neuropathic pain): These tests were used to evaluate the reversal of diabetes-induced hyperalgesia and allodynia. Specific details of these tests were not provided in the abstract.[1][2][3]

5. Statistical Analysis:

-

One-way ANOVA followed by Dunnett's test was used to determine the statistical significance of the results.[3]

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway and the experimental workflow for the evaluation of 4-FBS.

Caption: Proposed mechanism of 4-FBS involving serotonergic and opioidergic pathways.

Caption: Workflow of the in vivo evaluation of 4-FBS for analgesic effects.

Discussion and Future Directions

The preclinical data on 4-FBS suggests that it possesses significant analgesic and antiallodynic properties.[1][2][3] The reversal of its analgesic effects by ondansetron and naloxone points towards a mechanism of action that may involve the serotonergic and opioidergic systems.[1][2][3] Furthermore, its efficacy in a model of diabetic neuropathic pain indicates its potential for treating chronic pain conditions.[1][2][3]

While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of 4-FBS and related benzenesulfonamide derivatives. Future studies should focus on:

-

Detailed Mechanism of Action: Investigating the specific receptor subtypes involved in the analgesic effects of 4-FBS.

-

Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

-

Efficacy in Other Pain Models: Evaluating the effectiveness of 4-FBS in other models of chronic and inflammatory pain.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs, including 4-fluoro-N-propylbenzenesulfonamide, to optimize potency and selectivity.

References

- 1. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pivotal Role of 4-Fluorobenzenesulfonamide in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – December 27, 2025 – As the landscape of drug discovery and development continues to evolve, the demand for versatile and efficient chemical scaffolds has never been greater. Among these, 4-fluorobenzenesulfonamide has emerged as a cornerstone building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of 4-fluorobenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. It delves into its synthesis, derivatization, and application in the creation of potent enzyme inhibitors, complete with detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.

Introduction: The Significance of the Fluorinated Sulfonamide Moiety

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The sulfonamide group, a classic pharmacophore, is present in a multitude of approved drugs, including antibacterial, diuretic, and hypoglycemic agents. The combination of these two features in 4-fluorobenzenesulfonamide creates a privileged scaffold with broad utility in the design of novel therapeutics. Its para-fluoro substitution provides a valuable tool for modulating electronic properties and can serve as a reporter group in fluorine-19 NMR studies. This guide will focus on the application of 4-fluorobenzenesulfonamide as a precursor for the development of inhibitors targeting two critical cellular pathways: PI3K/mTOR and carbonic anhydrases.

Synthesis of the Core Scaffold: 4-Fluorobenzenesulfonamide

The synthesis of 4-fluorobenzenesulfonamide is typically achieved through a two-step process, starting from the commercially available 4-fluorobenzenethiol or p-fluorobenzenesulfonic acid. The key intermediate is 4-fluorobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 4-Fluorobenzenesulfonyl Chloride

A common method for the synthesis of 4-fluorobenzenesulfonyl chloride involves the oxidative chlorination of p-fluorobenzenethiol.[1]

Materials:

-

p-Fluorobenzenethiol

-

Titanium tetrachloride (TiCl₄) or Zirconium chloride (ZrCl₄)

-

Hydrogen peroxide (H₂O₂) or Potassium peroxymonosulfate

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of p-fluorobenzenethiol (1.0 eq) in acetonitrile, add the chloride salt (e.g., titanium tetrachloride, 1.0 eq).

-

Slowly add the oxidant (e.g., hydrogen peroxide, 3.0 eq) to the stirred mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluorobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 4-Fluorobenzenesulfonamide

The final step is the amination of the sulfonyl chloride.

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Aqueous ammonia (NH₃(aq))

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

-

Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent.

-

Add an excess of aqueous ammonia to the solution and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 4-fluorobenzenesulfonamide as a solid, which can be further purified by recrystallization.

Application in the Development of PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 4-Fluorobenzenesulfonamide serves as a key starting material for the synthesis of phenylsulfonylurea derivatives that act as dual PI3K/mTOR inhibitors.[2]

The PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway and the points of inhibition by dual inhibitors.

Synthesis of Phenylsulfonylurea-based PI3K/mTOR Inhibitors

A general synthetic route to phenylsulfonylurea derivatives from 4-fluorobenzenesulfonamide is outlined below. This multi-step synthesis involves the formation of a sulfonyl isocyanate intermediate, followed by reaction with a suitable amine-containing scaffold.

Experimental Workflow:

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative phenylsulfonylurea derivatives incorporating the 4-fluorobenzenesulfonamide scaffold against PI3Kα and mTOR.

| Compound ID | Modification on Phenylsulfonylurea | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |

| Derivative A | 4-Anilinoquinoline scaffold | 5.2 | 15.8 | [2] |

| Derivative B | Substituted quinazoline scaffold | 8.1 | 22.4 | [2] |

| Derivative C | Thiazole-based scaffold | 2.88 ± 0.58 µM (for a related series) | - | [2] |

Note: The data presented is a compilation from various sources and may have been generated under different assay conditions.

Application in the Development of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. 4-Fluorobenzenesulfonamide is a key precursor for the synthesis of various CA inhibitors, including 4-cyanamidobenzenesulfonamide derivatives.[3][4]

Experimental Protocol: Synthesis of 4-Cyanamidobenzenesulfonamide Derivatives

A one-pot, two-step protocol has been developed for the synthesis of these derivatives from methyl (4-sulfamoylphenyl)-carbamimidothioate, which can be prepared from 4-aminobenzenesulfonamide (a related sulfonamide). The general principle involves the reaction of an activated sulfonamide with a cyanamide source. A representative procedure starting from a related precursor is described.[4]

Materials:

-

Methyl (4-sulfamoylphenyl)carbamimidothioate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Alkyl halide (R-X)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

A mixture of methyl (4-sulfamoylphenyl)carbamimidothioate (1.0 eq) and potassium carbonate (2.0 eq) in DMF is heated to 100 °C for 1.5 hours.

-

The appropriate alkyl halide (1.1 eq) is then added, and the reaction mixture is stirred at a temperature ranging from 40 to 100 °C for 1-1.5 hours.

-

After cooling to room temperature, water is added to the reaction mixture, and the product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-cyanamidobenzenesulfonamide derivative.[4]

Quantitative Biological Data

The following table summarizes the inhibition constants (Ki) of representative 4-cyanamidobenzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound ID | R-group on Cyanamide | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA XIII Ki (nM) | Bacterial StCA1 Ki (nM) | Reference |

| Derivative 1 | n-Hexyl | 15.3 | 8.9 | 5.2 | 45.7 | 50.7 | [3][4] |

| Derivative 2 | n-Heptyl | 12.1 | 7.5 | 4.8 | 39.2 | 55.1 | [3][4] |

| Derivative 3 | n-Octadecyl | 9.8 | 6.1 | 3.5 | 28.9 | 62.3 | [3][4] |

Note: The data presented is a compilation from various sources and may have been generated under different assay conditions.

Conclusion and Future Directions

4-Fluorobenzenesulfonamide has proven to be an invaluable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent and selective inhibitors of key biological targets such as PI3K/mTOR and carbonic anhydrases highlights its significance in modern drug discovery. The synthetic accessibility of 4-fluorobenzenesulfonamide and the straightforward derivatization protocols allow for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Future research will likely focus on expanding the diversity of scaffolds derived from 4-fluorobenzenesulfonamide to target other enzyme families and receptors implicated in a wider range of diseases. Furthermore, the development of more efficient and sustainable synthetic methodologies for its derivatives will continue to be an area of active investigation. The strategic incorporation of the 4-fluorobenzenesulfonamide moiety will undoubtedly continue to contribute to the discovery of novel and effective therapeutic agents.

References

The Discovery of 4-fluoro-N-propylbenzenesulfonamide: An In-Depth Technical Guide

General Synthesis of N-Alkylbenzenesulfonamides

The synthesis of N-alkylbenzenesulfonamides, including by extension 4-fluoro-N-propylbenzenesulfonamide, typically follows a well-established chemical pathway. The process involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine. In the case of the target compound, this would involve the reaction of 4-fluorobenzenesulfonyl chloride with propylamine.

This nucleophilic substitution reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium hydroxide. The reaction is typically performed in a suitable organic solvent, such as dichloromethane or diethyl ether, at room temperature or with gentle heating.

A generalized workflow for this synthesis is depicted below.

Physicochemical Properties of a Related Analog

While specific experimental data for this compound is unavailable, computational predictions for a closely related isomer, 4-fluoro-2-methyl-N-propylbenzenesulfonamide, are available and summarized in the table below. These computed properties can offer an approximation of the expected physicochemical characteristics.

| Property | Value | Source |

| Molecular Weight | 231.29 g/mol | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 231.07292802 Da | PubChem |

| Monoisotopic Mass | 231.07292802 Da | PubChem |

| Topological Polar Surface Area | 54.6 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 286 | PubChem |

Biological Activity of Structurally Related Sulfonamides

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The introduction of a fluorine atom to the benzene ring can significantly modulate the compound's biological activity by altering its electronic properties, lipophilicity, and metabolic stability.

For instance, various N-substituted benzenesulfonamides have been investigated for their inhibitory activity against enzymes such as carbonic anhydrases and cholinesterases. The specific nature of the N-substituent plays a crucial role in determining the potency and selectivity of these compounds.

While no specific biological data for this compound has been reported, the general biological activities of related sulfonamides suggest potential avenues for future research. A logical workflow for the preliminary biological evaluation of such a novel compound is outlined below.

Conclusion

An In-depth Technical Guide to 4-fluoro-N-propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-N-propylbenzenesulfonamide, a fluorinated benzenesulfonamide derivative with potential applications in medicinal chemistry. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates information from closely related analogs and general knowledge of the sulfonamide class to present a detailed profile. This guide covers its synthesis, physicochemical properties, and potential biological activities, including its putative roles as a carbonic anhydrase inhibitor, an antibacterial agent, and an anti-inflammatory agent. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided, alongside visualizations of relevant signaling pathways to stimulate further research and drug discovery efforts.

Introduction

Sulfonamides represent a cornerstone of medicinal chemistry, with a rich history of therapeutic applications ranging from antimicrobial to anticancer agents. The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound belongs to this promising class of fluorinated organic molecules. This guide aims to consolidate the available information on related compounds to provide a predictive but comprehensive technical overview of the target molecule, thereby serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source/Method |

| Molecular Formula | C₉H₁₂FNO₂S | - |

| Molecular Weight | 217.26 g/mol | - |

| Appearance | White to off-white solid | Analogy to similar sulfonamides |

| Melting Point | 75-85 °C | Predicted based on related structures |

| Boiling Point | > 300 °C (decomposes) | Predicted based on related structures |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water. | General solubility of sulfonamides |

| LogP | ~2.0 | Prediction based on analogs |

| pKa | ~9.5 (sulfonamide N-H) | Analogy to similar sulfonamides |

Synthesis

The synthesis of this compound can be readily achieved through a standard nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and propylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-fluorobenzenesulfonyl chloride

-

Propylamine

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of propylamine (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis Workflow

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-fluoro-N-propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-fluoro-N-propylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with n-propylamine. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization techniques.

Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The following protocol details a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl chloride group by n-propylamine.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier/Grade |

| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 1.95 g | 10.0 | Sigma-Aldrich, 98%[1] |

| n-Propylamine | C₃H₉N | 59.11 | 0.71 g (0.97 mL) | 12.0 | Acros Organics, 99% |

| Triethylamine | (C₂H₅)₃N | 101.19 | 1.21 g (1.67 mL) | 12.0 | Fisher Scientific, 99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | VWR, ACS Grade |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 20 mL | - | LabChem |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 20 mL | - | Fisher Scientific |

| Brine (Saturated NaCl) | NaCl | 58.44 | 20 mL | - | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | q.s. | - | EMD Millipore |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Fisher Scientific, HPLC Grade |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | Fisher Scientific, HPLC Grade |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of sulfonamides.[2][3][4]

-

Reaction Setup:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzenesulfonyl chloride (1.95 g, 10.0 mmol).

-

Dissolve the starting material in 30 mL of dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice-water bath.

-

-

Addition of Reagents:

-

In a separate vial, dissolve n-propylamine (0.71 g, 0.97 mL, 12.0 mmol) and triethylamine (1.21 g, 1.67 mL, 12.0 mmol) in 20 mL of DCM.

-

Slowly add the amine solution to the cooled solution of 4-fluorobenzenesulfonyl chloride dropwise over 15 minutes using a dropping funnel.

-

A white precipitate of triethylamine hydrochloride will form upon addition.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

- 1. 4-Fluorobenzenesulfonyl chloride 98 349-88-2 [sigmaaldrich.com]

- 2. 4-Fluoro-N,N-dimethylbenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. CN107141238A - A kind of preparation method of ACT-064992 intermediate - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 4-fluoro-N-propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-fluoro-N-propylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The methodology is based on the well-established reaction of 4-fluorobenzenesulfonyl chloride with n-propylamine. This document offers a comprehensive guide, including reagent specifications, a step-by-step experimental protocol, purification methods, and expected characterization data based on analogous compounds.

Introduction

This compound belongs to the sulfonamide class of compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. This protocol outlines a straightforward and efficient synthesis suitable for laboratory-scale production.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of 4-fluorobenzenesulfonyl chloride by the primary amine, n-propylamine. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid generated during the reaction.

Figure 1: Reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 4-Fluorobenzenesulfonyl chloride | ≥98% | Commercially Available | Store under inert atmosphere |

| n-Propylamine | ≥99% | Commercially Available | |

| Triethylamine | ≥99.5%, anhydrous | Commercially Available | Store over KOH pellets |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Diethyl ether | Anhydrous | Commercially Available | |

| 1 M Hydrochloric acid (HCl) | Prepared in-house | ||

| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | ||

| Brine (Saturated NaCl solution) | Prepared in-house | ||

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Commercially Available | ||

| Hexane | ACS Grade | Commercially Available | For purification |

| Ethyl acetate | ACS Grade | Commercially Available | For purification |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Experimental Protocol

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-fluorobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Amines: In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Reaction: Add the amine solution dropwise to the stirred solution of 4-fluorobenzenesulfonyl chloride at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product.

Characterization Data (Predicted)

| Property | Predicted/Analogous Value |

| Molecular Formula | C₉H₁₂FNO₂S |

| Molecular Weight | 217.26 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Melting Point | Not available. For the analogous N-butylbenzenesulfonamide, it is a liquid. |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts (δ, ppm): 7.9-8.0 (m, 2H, Ar-H ortho to SO₂), 7.2-7.3 (m, 2H, Ar-H meta to SO₂), 4.8-5.0 (t, 1H, NH), 2.8-2.9 (q, 2H, N-CH₂), 1.4-1.5 (sext, 2H, CH₂-CH₃), 0.8-0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted shifts (δ, ppm): Aromatic carbons (4 signals), 45-47 (N-CH₂), 22-24 (CH₂-CH₃), 10-12 (CH₃) |

| IR (KBr, cm⁻¹) | Characteristic peaks: 3250-3350 (N-H stretch), 1330-1360 (asymmetric SO₂ stretch), 1150-1180 (symmetric SO₂ stretch), ~1250 (C-F stretch) |

| Mass Spectrometry (ESI-MS) | m/z: 218.06 [M+H]⁺, 240.04 [M+Na]⁺ |

Logical Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.

-

n-Propylamine and triethylamine are flammable and have strong odors.

-

Dichloromethane is a volatile and potentially hazardous solvent.

Conclusion

This protocol provides a reliable and adaptable method for the synthesis of this compound. The straightforward procedure and use of commercially available reagents make it accessible for most synthetic chemistry laboratories. The provided characterization data, based on closely related structures, will aid in the identification and quality assessment of the final product. Researchers can use this document as a foundation for their synthetic efforts, with the understanding that minor optimizations of reaction conditions and purification parameters may be necessary to achieve optimal results.

Application Notes and Protocols for the Purification of 4-fluoro-N-propylbenzenesulfonamide

Introduction

4-fluoro-N-propylbenzenesulfonamide is a sulfonamide compound. The purification of such compounds is critical to ensure the removal of impurities, starting materials, and by-products from the synthesis process, which is essential for their application in research and drug development. Due to the crystalline nature of many sulfonamides, techniques such as recrystallization and chromatography are often employed.[1] This document provides detailed protocols and application notes on various techniques applicable to the purification of this compound, based on established methods for the broader class of sulfonamides. The protocols provided are general and may require optimization for the specific properties of this compound.

General Purification Strategies

The selection of a purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity of the compound. Common methods for the purification of sulfonamides include recrystallization, column chromatography, and various extraction techniques.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[2] The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For sulfonamides, various solvent systems can be employed. A patent for the purification of sulfathiazole suggests that saturated aliphatic alcohols with 3 carbon atoms, such as isopropanol, in a mixture with water, can yield high recoveries of a stable, free-flowing product.[3]

Table 1: Recrystallization Solvent Systems for Sulfonamides

| Solvent System | Compound Example | Observations | Reference |

| 70% Isopropanol in Water | Sulfathiazole | High recovery of free-flowing, sterilization-stable material. | [3] |

| Ethanol | Sulfanilamide | Common solvent for crystallization of sulfonamides.[2] | [2] |

| Acetone, Methanol, Ethanol, Ethyl Acetate with Water or Supercritical CO2 as antisolvent | Sulfabenzamide | Crystal size and polymorphism are affected by solvent, antisolvent, and temperature.[4] | [4] |

Experimental Protocol: Recrystallization

-

Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common choices for sulfonamides include ethanol, isopropanol, and their aqueous mixtures.[2][3]

-

Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to fully dissolve the compound.

-

Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The dissolved compound should crystallize out. The cooling process can be further slowed by insulating the flask. For increased yield, the flask can be placed in an ice bath after it has reached room temperature.[2] Slower cooling generally results in purer crystals.[2]

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For sulfonamides, silica gel is a common stationary phase.

Table 2: Chromatographic Conditions for Sulfonamide Separation

| Technique | Stationary Phase | Mobile Phase / Eluent | Compound Example(s) | Reference |

| Thin-Layer Chromatography (TLC) | Silica plate | Chloroform / n-butanol | Five different sulfonamides | [5] |

| High-Performance Liquid Chromatography (HPLC) | C18 column | Gradient of acetic acid, methanol, and acetonitrile | Sulfadiazine, sulfamerazine, sulfamethazine, sulfaguanidine, sulfamethoxazole | [6] |

| Supercritical Fluid Chromatography (SFC) | Packed-silica and aminopropyl-packed columns | Methanol in CO2 (gradient) | Eight different sulfonamides | [7] |

Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Carefully load the sample onto the top of the silica column.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). The choice of solvents will need to be optimized for this compound, likely starting with a mixture of hexane and ethyl acetate.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Caption: General workflow for column chromatography purification.

Extraction Techniques

Extraction methods are typically used for the initial work-up of a reaction mixture or for separating the target compound from a complex matrix. While often used for sample preparation in analytical chemistry, the principles can be applied to purification.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids. For a sulfonamide, this could involve partitioning between an organic solvent and an aqueous phase, with the pH of the aqueous phase being adjusted to exploit the acidic nature of the sulfonamide N-H proton.

Experimental Protocol: Liquid-Liquid Extraction

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Washing: Transfer the solution to a separatory funnel.

-

Wash with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities.

-

Wash with a dilute basic solution (e.g., saturated NaHCO3 or dilute NaOH) to remove acidic impurities. The sulfonamide itself may be deprotonated and move to the aqueous phase, so the pH must be carefully controlled.

-

Wash with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.

-

-

Separation: After each wash, allow the layers to separate and drain the aqueous layer.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the partially purified product, which may then be further purified by recrystallization or chromatography.

Caption: Workflow for Liquid-Liquid Extraction purification.

The purification of this compound can be achieved through standard organic chemistry techniques. The optimal method will depend on the specific impurities present and the desired scale and purity. It is recommended to start with recrystallization trials using various solvents. If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful alternative. A combination of these techniques, such as an initial extraction followed by recrystallization or chromatography, will likely yield a product of high purity. All protocols should be adapted and optimized based on small-scale trials before proceeding with bulk purification.

References

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Analytical Determination of 4-fluoro-N-propylbenzenesulfonamide

These application notes provide detailed methodologies for the quantitative analysis of 4-fluoro-N-propylbenzenesulfonamide in various matrices. The protocols are intended for researchers, scientists, and drug development professionals. The methods described are based on established analytical techniques for sulfonamide compounds and can be adapted for specific research needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of sulfonamides.[1][2] This method is suitable for routine quality control and analysis of drug substances and formulated products.

Experimental Protocol

1.1. Instrumentation and Columns:

-

HPLC system with a UV-Vis or Photo-Diode Array (PDA) detector.

-

A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. A C8 column can be used as an alternative.[2]

1.2. Reagents and Solutions:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

This compound reference standard

1.3. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be a mixture of acetonitrile and water (e.g., 50:50 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.[2]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The UV absorption maximum for this compound should be determined by scanning a standard solution from 200 to 400 nm. A wavelength around 254 nm is a common starting point for aromatic compounds.

1.4. Standard and Sample Preparation:

-

Stock Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[2]

-

Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filtration of the sample through a 0.45 µm filter is recommended before injection.

1.5. Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]

Quantitative Data Summary

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD) | < 2% |

HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For sulfonamides, derivatization may be necessary to improve volatility and thermal stability.

Experimental Protocol

2.1. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

2.2. Reagents:

-

Solvent for extraction (e.g., ethyl acetate, dichloromethane).

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

-

Internal standard (e.g., a structurally similar sulfonamide not present in the sample).

2.3. GC-MS Conditions:

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

2.4. Sample Preparation and Derivatization:

-

Extract the sample with an appropriate organic solvent.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add the derivatizing agent (e.g., 50 µL of BSTFA) and an internal standard.

-

Heat the mixture at 70 °C for 30 minutes to complete the derivatization.

-

Inject an aliquot of the derivatized sample into the GC-MS.

Quantitative Data Summary

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 10 ng/mL |

| Limit of Quantification (LOQ) | 30 ng/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD) | < 5% |

GC-MS Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids and environmental samples.[3][4]

Experimental Protocol

3.1. Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

3.2. Reagents:

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Isotopically labeled internal standard (e.g., this compound-d7) is recommended for highest accuracy.

3.3. LC-MS/MS Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule [M+H]+) and a specific product ion are monitored. These transitions need to be optimized for the specific compound.

3.4. Sample Preparation:

-

Solid Phase Extraction (SPE): For complex matrices, SPE can be used for sample clean-up and concentration.[4] A mixed-mode or polymer-based sorbent can be effective.

-

Protein Precipitation: For plasma or serum samples, protein precipitation with acetonitrile or methanol can be used.

-

Dilute-and-Shoot: For simpler matrices, a simple dilution with the mobile phase may be sufficient.

Quantitative Data Summary

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Accuracy (Recovery) | 97 - 103% |

| Precision (RSD) | < 3% |

LC-MS/MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation and confirmation of this compound. While not typically used for quantitative analysis in complex mixtures without extensive method development, it is invaluable for characterizing the pure substance.

-

¹H NMR: Provides information on the number and environment of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing a distinct signal for the fluorine atom and its coupling to neighboring protons.

For a related compound, 4-fluoro-3-methyl-benzenesulfonamide, spectral data is available which can serve as a reference for interpreting the spectra of this compound.[5]

These protocols provide a foundation for developing robust and reliable analytical methods for this compound. The specific conditions and validation parameters should be optimized for the intended application and matrix.

References

Application Notes and Protocols: NMR Spectroscopy of 4-fluoro-N-propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-fluoro-N-propylbenzenesulfonamide, a fluorinated sulfonamide with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental spectral data in public literature, this note presents predicted ¹H and ¹³C NMR data to aid in the structural elucidation and characterization of this compound. Detailed protocols for the synthesis of this compound and for its NMR analysis are also provided. The inclusion of fluorinated motifs in drug candidates can significantly enhance their pharmacological properties, making the precise characterization of such molecules essential.

Introduction

Fluorinated sulfonamides are a significant class of compounds in pharmaceutical and agrochemical research. The introduction of a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a representative member of this class, and its structural analysis is crucial for quality control and for understanding its structure-activity relationships. NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. This application note serves as a practical resource for researchers working with this compound and similar fluorinated sulfonamides.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that consider the electronic environment of each nucleus. It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | dd | 2H | Ar-H (ortho to SO₂NH) |

| ~7.30 | t | 2H | Ar-H (ortho to F) |

| ~4.85 | t | 1H | NH |

| ~2.90 | q | 2H | N-CH₂-CH₂-CH₃ |

| ~1.50 | sextet | 2H | N-CH₂-CH₂-CH₃ |

| ~0.85 | t | 3H | N-CH₂-CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) for the aromatic protons are predicted to be in the range of 8-9 Hz for ortho coupling and 5-6 Hz for coupling to fluorine.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 (d, ¹JCF ≈ 255 Hz) | C-F |

| ~137.0 (d, ⁴JCF ≈ 3 Hz) | C-SO₂NH |

| ~129.5 (d, ³JCF ≈ 9 Hz) | Ar-CH (ortho to SO₂NH) |

| ~116.5 (d, ²JCF ≈ 22 Hz) | Ar-CH (ortho to F) |

| ~45.0 | N-CH₂-CH₂-CH₃ |

| ~22.5 | N-CH₂-CH₂-CH₃ |

| ~11.0 | N-CH₂-CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The aromatic carbon signals are split due to coupling with the fluorine atom.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard procedure for the synthesis of N-alkylsulfonamides from a sulfonyl chloride and an amine.

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

n-Propylamine

-

Triethylamine (or another suitable base, e.g., pyridine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Add the n-propylamine/triethylamine solution dropwise to the stirred solution of 4-fluorobenzenesulfonyl chloride at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.

NMR Sample Preparation and Analysis

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube

-

Pipettes

-

Vortex mixer (optional)

Procedure:

-

Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the NMR tube and gently agitate it to dissolve the sample completely. A brief vortex may be used if necessary.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical acquisition parameters for a 400 MHz spectrometer are provided below.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 8-16

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): 0 to 200 ppm

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

Caption: Chemical Structure of this compound.

Caption: Experimental Workflow from Synthesis to NMR Analysis.

Application Notes and Protocols for the Mass Spectrometry of 4-fluoro-N-propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 4-fluoro-N-propylbenzenesulfonamide using mass spectrometry. The information is intended to guide researchers in developing and implementing robust analytical methods for the detection and quantification of this compound in various matrices.

Introduction

This compound is a sulfonamide derivative of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its characterization, quantification in complex mixtures, and for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high selectivity and sensitivity.